(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ring, using reagents like Umemoto, Ruppert–Prakash, or Togni reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of a phenyl ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromine atom instead of chlorine.
4-(Trifluoromethyl)pyridine: Lacks the chlorine atom but retains the trifluoromethyl group.
Uniqueness
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its chiral nature and the specific arrangement of the trifluoromethyl and chlorine groups on the phenyl ring. This unique structure can result in distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
YJWDXKUMDAATTM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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